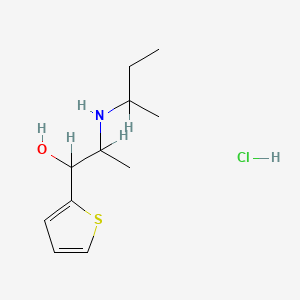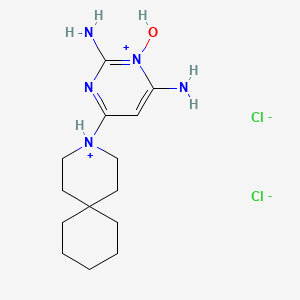
3-Azaspiro(5.5)undecane, 3-(2,6-diamino-4-pyrimidinyl)-, 1'-oxide, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Azaspiro(55)undecane, 3-(2,6-diamino-4-pyrimidinyl)-, 1’-oxide, dihydrochloride is a complex organic compound known for its unique spirocyclic structure This compound is characterized by the presence of a spiro junction, where two rings are connected through a single atom, and it contains both pyrimidine and azaspiro moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azaspiro(5.5)undecane, 3-(2,6-diamino-4-pyrimidinyl)-, 1’-oxide, dihydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a ketone or aldehyde, with an amine.
Introduction of the Pyrimidine Moiety: The pyrimidine ring can be introduced through a condensation reaction with a suitable diamine and a carbonyl compound.
Oxidation: The oxidation of the spirocyclic amine to form the 1’-oxide can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
化学反应分析
Types of Reactions
3-Azaspiro(5.5)undecane, 3-(2,6-diamino-4-pyrimidinyl)-, 1’-oxide, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the nitrogen atoms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
科学研究应用
3-Azaspiro(5.5)undecane, 3-(2,6-diamino-4-pyrimidinyl)-, 1’-oxide, dihydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Research: It is used in studies investigating the mechanisms of action of spirocyclic compounds and their interactions with biological targets.
Pharmacology: The compound is evaluated for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds or as a reference standard in analytical chemistry.
作用机制
The mechanism of action of 3-Azaspiro(5.5)undecane, 3-(2,6-diamino-4-pyrimidinyl)-, 1’-oxide, dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique spirocyclic structure allows it to bind to these targets with high affinity, potentially modulating their activity. The exact pathways involved can vary depending on the specific biological context and the target molecules.
相似化合物的比较
Similar Compounds
3-Azaspiro(5.5)undecane: A simpler analog without the pyrimidine moiety.
2,6-Diamino-4-pyrimidinol: A compound containing the pyrimidine ring but lacking the spirocyclic structure.
Spirocyclic Amines: A class of compounds with similar spirocyclic cores but different substituents.
Uniqueness
3-Azaspiro(5.5)undecane, 3-(2,6-diamino-4-pyrimidinyl)-, 1’-oxide, dihydrochloride is unique due to its combination of a spirocyclic core and a pyrimidine ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions with biological targets and potential therapeutic applications that are not observed with simpler analogs or other spirocyclic compounds.
属性
CAS 编号 |
83540-22-1 |
|---|---|
分子式 |
C14H25Cl2N5O |
分子量 |
350.3 g/mol |
IUPAC 名称 |
6-(3-azoniaspiro[5.5]undecan-3-yl)-3-hydroxypyrimidin-3-ium-2,4-diamine;dichloride |
InChI |
InChI=1S/C14H23N5O.2ClH/c15-11-10-12(17-13(16)19(11)20)18-8-6-14(7-9-18)4-2-1-3-5-14;;/h10,20H,1-9H2,(H3,15,16,17);2*1H |
InChI 键 |
MDHWHIDAOVODEM-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2(CC1)CC[NH+](CC2)C3=NC(=[N+](C(=C3)N)O)N.[Cl-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



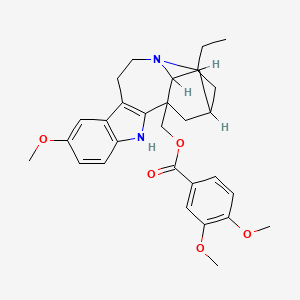

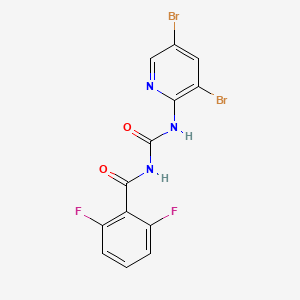
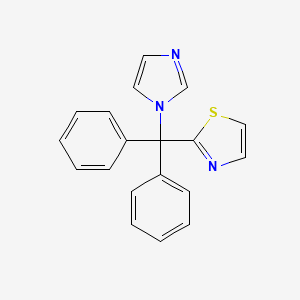
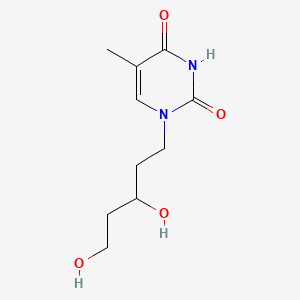
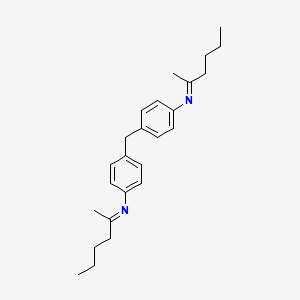
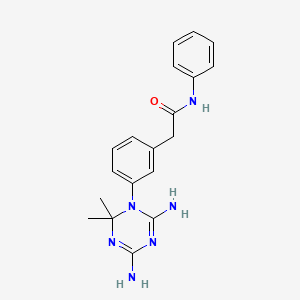
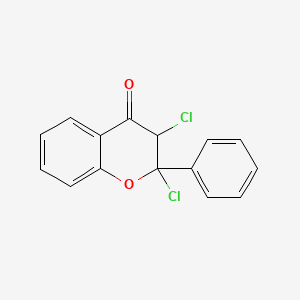
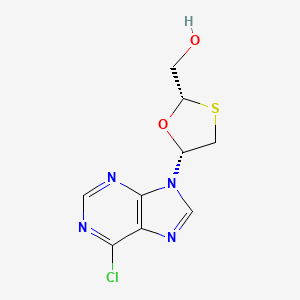
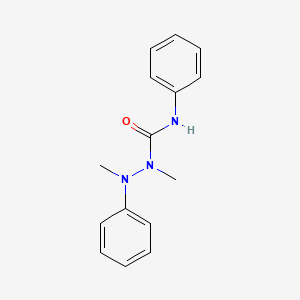
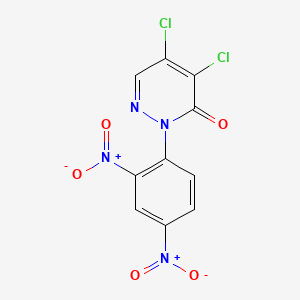
![4-[4-(4-Amino-3-methylphenoxy)butoxy]benzenecarboximidamide;benzenesulfonic acid](/img/structure/B15195790.png)
